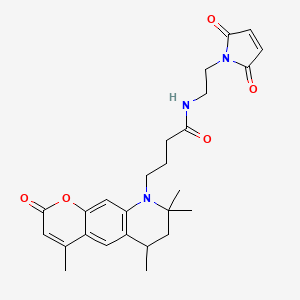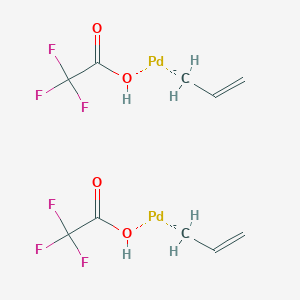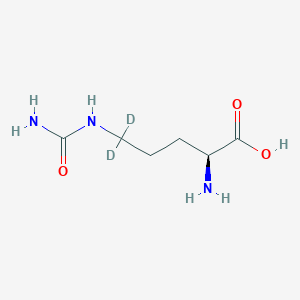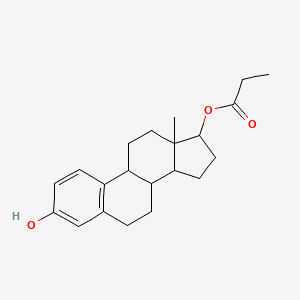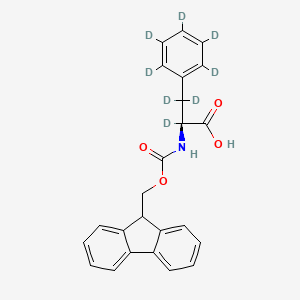
N-FMOC-L-phenylalanine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-FMOC-L-phenylalanine-d8 is a deuterated derivative of N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine. This compound is primarily used in peptide synthesis and proteomics research. The deuterium labeling (d8) makes it particularly useful in mass spectrometry applications, as it allows for the differentiation between labeled and unlabeled peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-L-phenylalanine-d8 typically involves the protection of the amino group of L-phenylalanine with a fluorenylmethoxycarbonyl (FMOC) group. The deuterium atoms are introduced during the synthesis of the phenylalanine precursor. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-FMOC-L-phenylalanine-d8 undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The FMOC group can be removed through reduction reactions.
Substitution: The amino group can participate in substitution reactions to form various peptide bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Coupling reagents like DIC and HOBt are commonly used.
Major Products Formed
The major products formed from these reactions include various peptides and peptide derivatives, which are essential in proteomics and biochemical research .
Scientific Research Applications
N-FMOC-L-phenylalanine-d8 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-FMOC-L-phenylalanine-d8 involves its incorporation into peptides and proteins. The FMOC group protects the amino group during peptide synthesis, preventing unwanted side reactions. The deuterium labeling allows for precise tracking and quantitation in mass spectrometry. The molecular targets and pathways involved include various enzymes and receptors that interact with the synthesized peptides .
Comparison with Similar Compounds
Similar Compounds
N-FMOC-L-phenylalanine: The non-deuterated version, commonly used in peptide synthesis.
N-FMOC-L-tyrosine: Another FMOC-protected amino acid used in peptide synthesis.
N-FMOC-L-tryptophan: Used in the synthesis of peptides containing tryptophan residues.
Uniqueness
N-FMOC-L-phenylalanine-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry applications. This labeling allows for the differentiation between labeled and unlabeled peptides, making it invaluable in quantitative proteomics .
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D,14D2,22D |
InChI Key |
SJVFAHZPLIXNDH-PLPXMBJESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
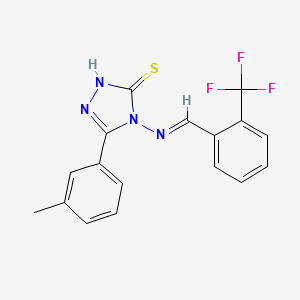
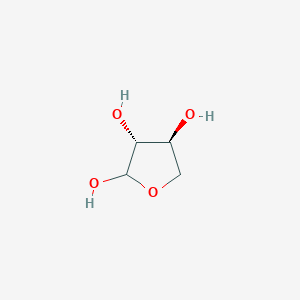


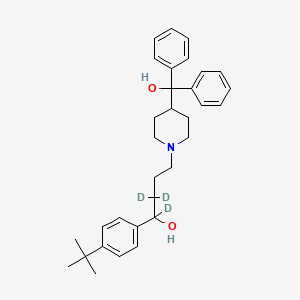
![D-[3-2H]Glucose](/img/structure/B12057919.png)


